Potassium 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate
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Overview
Description
Potassium 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a useful research compound. Its molecular formula is C8H10KN3O2 and its molecular weight is 219.285. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Applications
Recent research has highlighted the synthesis of heterocyclic compounds that are structurally related to Potassium 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate, demonstrating their potential as potassium-competitive acid blockers (P-CABs) and in the development of novel pharmaceutical agents. For instance, the study by Palmer et al. (2007) identified 7H-8,9-dihydropyrano[2,3-c]imidazo[1,2-a]pyridines, showcasing excellent physicochemical and pharmacological properties for further development as P-CABs. The synthesis involved Claisen rearrangement/cross-metathesis reactions, highlighting the influence of substituents on biological activity and physicochemical properties (Palmer et al., 2007).
Another study focused on the synthesis and reactions of Biginelli compounds, which are closely related to the structural framework of this compound. Kappe and Roschger (1989) investigated various reactions of 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives, leading to the synthesis of novel pyrimidine derivatives with potential applications in drug development (Kappe & Roschger, 1989).
Photocatalysis and Material Science
In the realm of materials science, particularly in photocatalysis, the synthesis and application of carbon nitride materials derived from aminotetrazoles, which share a common heterocyclic motif with this compound, have been explored. Savateev et al. (2017) demonstrated that potassium poly(heptazine imide) (PHI), a photocatalytically active carbon nitride material, can be prepared from substituted 1,2,4‐triazoles. This research offers insights into the development of carbon nitride materials with improved structural order and thermodynamic stability, paving the way for more efficient solar hydrogen and oxygen evolution (Savateev et al., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines, have been synthesized as building blocks for medicinal chemistry . These compounds can be functionalized in different positions of pyrazole and/or piperazine rings , suggesting a wide range of potential targets.
Mode of Action
The compound’s structure suggests that it could interact with its targets through the introduction of different substituents . The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine core is discussed , indicating that the compound could interact with its targets in a specific manner.
Biochemical Pathways
For instance, the compound could be used as a bifunctional scaffold , which could potentially interact with multiple biochemical pathways.
Pharmacokinetics
The compound’s potential as a bifunctional scaffold suggests that it could be designed to optimize its bioavailability.
Result of Action
The compound’s potential as a bifunctional scaffold suggests that it could have a variety of effects at the molecular and cellular level.
Properties
IUPAC Name |
potassium;2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.K/c1-5-6(8(12)13)7-9-3-2-4-11(7)10-5;/h9H,2-4H2,1H3,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKIAIVFXBDBRX-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2CCCNC2=C1C(=O)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10KN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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